molecular formula C4H4FN3 B1532613 3-Fluoropyrazin-2-amine CAS No. 1206523-95-6

3-Fluoropyrazin-2-amine

Cat. No. B1532613
M. Wt: 113.09 g/mol
InChI Key: DNJZLUMLBIJZEO-UHFFFAOYSA-N
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Description

3-Fluoropyrazin-2-amine is a synthetic organic molecule with a pyrazine ring substituted with a fluorine atom and an amino group . It has a molecular weight of 113.09 .


Molecular Structure Analysis

The molecular formula of 3-Fluoropyrazin-2-amine is C4H4FN3 . It consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrazine ring is substituted with a fluorine atom and an amino group.


Physical And Chemical Properties Analysis

3-Fluoropyrazin-2-amine is a powder at room temperature .

Scientific Research Applications

Fluorogenic Reagents for Analytical Chemistry

3-Fluoropyrazin-2-amine derivatives, such as 3-Benzoyl-2-quinolinecarboxaldehyde, have been synthesized and characterized as precolumn fluorogenic reagents. They are used in micro-column liquid chromatography with laser-induced fluorescence detection for the high-sensitivity determination of primary amines, including amino acids and hydrolyzed protein samples, with detection limits in the low femtogram range (Beale et al., 1989).

Synthesis of Novel Compounds

3-Fluoropyrazin-2-amine-based compounds have been synthesized for various applications. For example, a study demonstrated the preparation of ketopiperazines as histamine H3 antagonists. The compounds exhibited high selectivity and potency, with low drug-drug interaction potential (Procopiou et al., 2007). Similarly, enaminones containing N-arylpyrazole have been synthesized for potential antitumor and antimicrobial activities (Riyadh, 2011).

Medical Chemistry and Drug Synthesis

In medical chemistry, fluorinated pyrazoles, such as 3-amino-4-fluoropyrazoles, have been developed for their use as building blocks. These compounds are of interest for further functionalization in medicinal chemistry applications, offering a base for the synthesis of various pharmacologically relevant structures (Surmont et al., 2011).

Advanced Chemical Reactions and Analysis

3-Fluoropyrazin-2-amine derivatives have been used in advanced chemical reactions, such as the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This process involves catalytic amination conditions leading to various substitution products, demonstrating the compound's versatility in chemical synthesis (Stroup et al., 2007).

Applications in Fluorescent Imaging

Derivatives of 3-Fluoropyrazin-2-amine have been utilized in the development of novel polymers with naphthalimide pendant groups for fluorescent imaging. These compounds exhibit properties useful for creating positive or negative fluorescent patterned images, applicable in various imaging techniques (Tian et al., 2002).

Safety And Hazards

3-Fluoropyrazin-2-amine is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJZLUMLBIJZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyrazin-2-amine

CAS RN

1206523-95-6
Record name 3-fluoropyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Tian, M Zhao, X Zhao, G Zhou - Journal of Fluorine Chemistry, 2019 - Elsevier
The fluorination of 6-substituted 2-aminopyrazines with Selectfluor in the presence of Ag 2 CO 3 is established under mild conditions. This method selectively produced the fluorinated 2-…
Number of citations: 8 www.sciencedirect.com

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